molecular formula C10H18 B14594603 Cyclohexene, 4-(1,1-dimethylethyl)-, (R)- CAS No. 61062-50-8

Cyclohexene, 4-(1,1-dimethylethyl)-, (R)-

Cat. No.: B14594603
CAS No.: 61062-50-8
M. Wt: 138.25 g/mol
InChI Key: PJTMQLHFQYFBBB-VIFPVBQESA-N
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Description

Cyclohexene, 4-(1,1-dimethylethyl)-, ®-, also known as 4-tert-Butylcyclohexene, is an organic compound with the molecular formula C10H18. It is a derivative of cyclohexene, where a tert-butyl group is attached to the fourth carbon of the cyclohexene ring. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- can be achieved through several methods. One common approach involves the alkylation of cyclohexene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- often involves catalytic hydrogenation of 4-tert-butylphenol followed by dehydrogenation. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1,1-dimethylethyl)-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

Scientific Research Applications

Cyclohexene, 4-(1,1-dimethylethyl)-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding biological oxidation processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1,1-dimethylethyl)-, ®- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexene, 4-tert-butyl-
  • 4-tert-Butyl-1-cyclohexene
  • 4-tert-Butylcyclohexene
  • 4-tertiary-Butylcyclohexene

Uniqueness

Cyclohexene, 4-(1,1-dimethylethyl)-, ®- is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This compound’s reactivity and applications differ from other similar compounds, making it valuable in various research and industrial contexts .

Properties

CAS No.

61062-50-8

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

(4R)-4-tert-butylcyclohexene

InChI

InChI=1S/C10H18/c1-10(2,3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3/t9-/m0/s1

InChI Key

PJTMQLHFQYFBBB-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CCC=CC1

Canonical SMILES

CC(C)(C)C1CCC=CC1

Origin of Product

United States

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